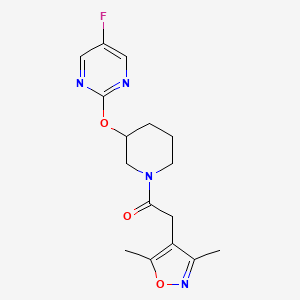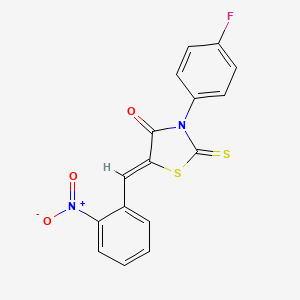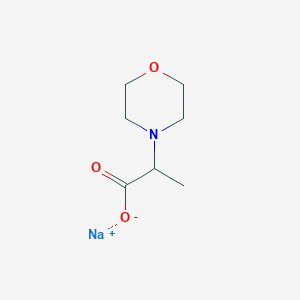
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19FN4O3 and its molecular weight is 334.351. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization :
- A study conducted by Govindhan et al. (2017) focused on the synthesis and characterization of a compound similar to the one . They used techniques like IR, NMR, and MS for characterization and also evaluated its thermal stability and crystal structure. This highlights the importance of such compounds in the field of chemical synthesis and analysis (Govindhan et al., 2017).
Antibacterial and Antifungal Activities :
- Research by Abdel‐Aziz et al. (2008) revealed that some novel compounds structurally related to your compound of interest exhibited moderate antibacterial and antifungal effects. This suggests potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Wound-Healing Potential :
- A study by Vinaya et al. (2009) on derivatives of a similar compound demonstrated significant wound healing in animal models. This indicates the potential therapeutic application of such compounds in enhancing wound healing (Vinaya et al., 2009).
Anticancer Activities :
- Muniyappan et al. (2020) synthesized and evaluated a series of compounds, which included derivatives structurally related to your compound of interest, for their cytotoxicity against cancer cells. They found that some of these compounds displayed significant cytotoxicity, suggesting their potential use in cancer therapy (Muniyappan et al., 2020).
Neuropharmacological Studies :
- Research by Piccoli et al. (2012) on a compound with similar structural features investigated its effects on compulsive food consumption in animal models. This study opens avenues for the application of such compounds in the study of eating disorders and potentially in their treatment (Piccoli et al., 2012).
Metabolism and Drug Interaction Studies :
- Rehmel et al. (2006) conducted a study on the biotransformation of a related compound, focusing on its interaction with cytochrome P450 enzymes. This type of research is crucial in understanding drug metabolism and potential drug-drug interactions (Rehmel et al., 2006).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-10-14(11(2)24-20-10)6-15(22)21-5-3-4-13(9-21)23-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAXOCZQYBWRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)



![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2768260.png)